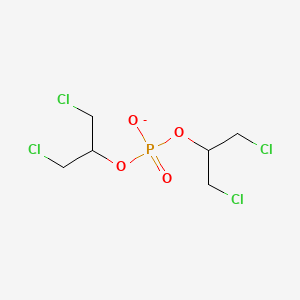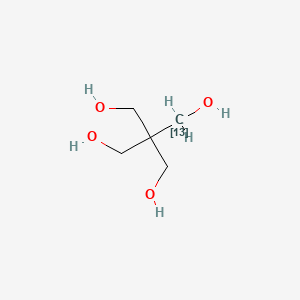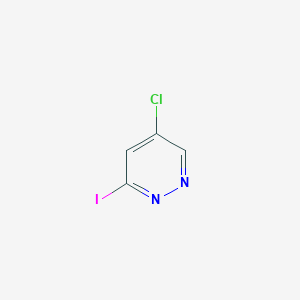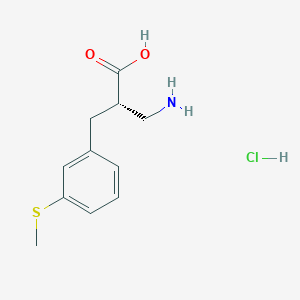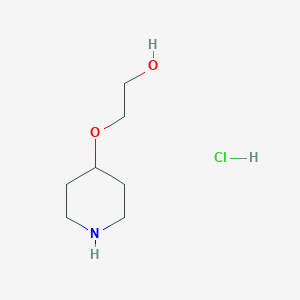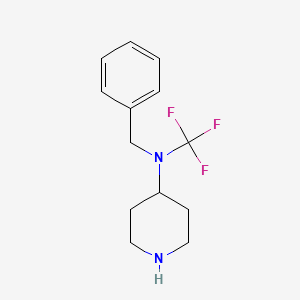![molecular formula C7H11NO2 B13977220 Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate CAS No. 50990-03-9](/img/structure/B13977220.png)
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-azabicyclo[210]pentane-5-carboxylate is a bicyclic compound that features a nitrogen atom within its structure This compound is of interest due to its unique bicyclic framework, which imparts distinct chemical and physical properties
Preparation Methods
The synthesis of Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the intramolecular cyclization of a precursor containing an azido group and an ester functionality. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the cyclization process. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Ring-opening reactions: The bicyclic structure can be opened under certain conditions, leading to the formation of different products.
Scientific Research Applications
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It may be used in the development of new materials or as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate can be compared to other bicyclic compounds, such as:
Bicyclo[1.1.1]pentane: Known for its stability and use in drug design as a bioisostere.
Bicyclo[2.2.1]heptane:
Bicyclo[3.1.0]hexane: Another bicyclic compound with applications in synthetic chemistry.
The uniqueness of this compound lies in its nitrogen-containing bicyclic structure, which imparts distinct reactivity and potential for diverse applications.
Properties
CAS No. |
50990-03-9 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6(5)8/h5-6H,2-4H2,1H3 |
InChI Key |
GLYBYWRAAVXUBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2C1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


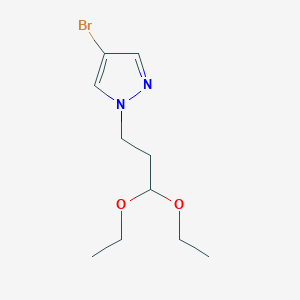
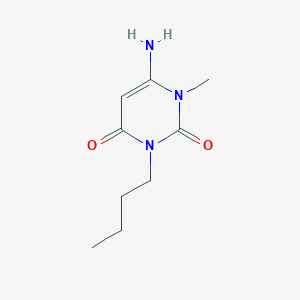
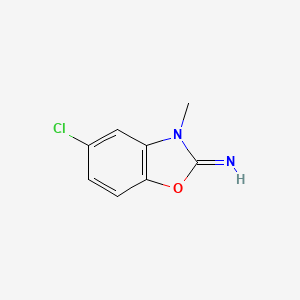
![3H-Dibenz[f,ij]isoquinoline-1-carboxylic acid, 6-[(4-chloro-2-sulfophenyl)amino]-2,7-dihydro-3-methyl-2,7-dioxo-, 1-ethyl ester](/img/structure/B13977183.png)

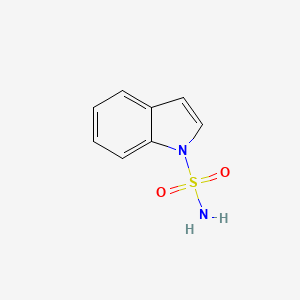
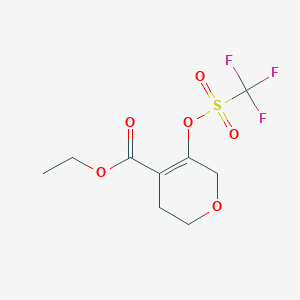
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
